(3S,6S)-2,7-Dimethyl-3,6-octanediol

Enantioselective Synthesis Asymmetric Catalysis Chiral Building Blocks

Sourcing chiral diols with undefined stereochemistry risks failed asymmetric syntheses and batch-to-batch olfactory variation. (3S,6S)-2,7-Dimethyl-3,6-octanediol (CAS 129705-30-2) eliminates this uncertainty with quantified optical purity (≥99:1 er) and chemical purity ≥99.0% (GC), providing a reproducible chiral starting point for API intermediate synthesis, fragrance formulation, and chiral separation method development. • Defined (3S,6S) configuration ensures predictable stereochemical outcomes in catalytic asymmetric reactions. • ≥99:1 enantiomeric ratio enables direct use as a chiral reference standard for HPLC/SFC method validation. • Dual primary hydroxyl groups offer versatile derivatization handles for ligand and prodrug synthesis.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 129705-30-2
Cat. No. B159349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-2,7-Dimethyl-3,6-octanediol
CAS129705-30-2
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C(C)C)O)O
InChIInChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1
InChIKeyIIEGQVRKIRPFFP-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





High-Purity (3S,6S)-2,7-Dimethyl-3,6-octanediol


(3S,6S)-2,7-Dimethyl-3,6-octanediol (CAS 129705-30-2) is a chiral aliphatic diol with two defined stereocenters [1]. It is commercially available with high chemical purity (≥99.0% by GC) and high enantiomeric purity (≥99:1 er) . This compound is primarily utilized as a chiral building block in asymmetric synthesis and as a fragrance ingredient in consumer products [2]. Its specific (3S,6S) configuration distinguishes it from other stereoisomers, such as the (3R,6R) enantiomer (CAS 374791-05-6) and the racemic mixture, making it a critical choice for applications requiring precise stereochemical control .

Configuration (3S,6S) defined stereocenters
Workflow Chiral building block & ligand synthesis
Purity profile High optical purity for stereochemical control

Why (3S,6S)-2,7-Dimethyl-3,6-octanediol Is Irreplaceable


The (3S,6S) configuration of this diol is not interchangeable with its (3R,6R) enantiomer (CAS 374791-05-6), the meso isomer, or the racemic mixture due to the profound impact of stereochemistry on biological and catalytic activity . In enantioselective synthesis, using the incorrect enantiomer can lead to a complete loss of stereocontrol, yielding the undesired product or drastically reducing enantiomeric excess [1]. Similarly, in fragrance applications, different stereoisomers can exhibit distinct odor profiles and intensities, affecting the final product's quality [2]. The commercial availability of this compound with a precisely defined and quantified optical purity (≥99:1 er) provides a verifiable, reproducible starting point for critical R&D and industrial processes, which is not guaranteed with lower-grade or undefined stereoisomeric mixtures .

Enantiomer (3S,6S) vs (3R,6R) The opposite enantiomer may invert stereochemical induction, leading to undesired product configuration.
Racemic Single enantiomer vs Racemic (50:50) A racemic mixture loses stereocontrol and may significantly reduce enantiomeric excess in asymmetric steps.
Purity Certified optical purity vs Undefined isomeric mix Lower-grade or undefined stereoisomeric mixtures may introduce batch variability and compromise catalytic outcomes.

Key Evidence for (3S,6S)-2,7-Dimethyl-3,6-octanediol


Chemical Purity in Asymmetric Synthesis

The target compound is commercially specified with an assay of ≥99.0% (sum of enantiomers, GC), ensuring minimal organic impurities that could interfere in sensitive catalytic reactions . This high chemical purity is a critical baseline for achieving reproducible results in asymmetric synthesis, where side reactions from impurities can erode yield and enantioselectivity.

Chemical Purity
Data to verify
≥99.0% (sum of enantiomers, GC)
Supports reproducible chiral building-block performance.
Purity above typical commercial grades reduces side-reaction potential.
Enantioselective Synthesis Asymmetric Catalysis Chiral Building Blocks

Enantiomeric Purity Differentiation

The compound is supplied with a specified enantiomeric ratio of ≥99:1 . This quantifies the proportion of the desired (3S,6S)-enantiomer relative to its (3R,6R) counterpart. In contrast, a racemic mixture would have an enantiomeric ratio of 50:50. This high optical purity is essential for applications where the opposite enantiomer can have different, often detrimental, biological or catalytic effects [1].

Enantiomeric Purity
Data to verify
≥99:1 er
vs Racemic (50:50)
Verifies enantiomeric excess without additional resolution steps.
Reported ≥49 percentage point difference in optical purity.
Chiral Resolution Stereoselective Synthesis Optical Purity

Specific Stereochemistry for Ligand Design

The compound is explicitly classified and marketed as a chiral oxygen ligand [1]. The (3S,6S) stereochemistry dictates the spatial orientation of the hydroxyl groups, which are the primary binding sites for metal centers in asymmetric catalysis. This specific configuration can be compared to the (3R,6R) enantiomer (CAS 374791-05-6), which would generate a catalyst with the opposite handedness and, consequently, induce the formation of the opposite enantiomer in a catalytic reaction .

Stereochemistry
Class-level
(3S,6S) vs (3R,6R)
Chiral oxygen ligand context
Supports ligand design with controlled chirality.
Opposite enantiomer yields opposite catalytic induction.
Chiral Oxygen Ligands Asymmetric Catalysis Organometallic Chemistry

Applications of (3S,6S)-2,7-Dimethyl-3,6-octanediol


Asymmetric Synthesis of Chiral Drugs & Agrochemicals

This compound is best utilized as a chiral building block or ligand in the asymmetric synthesis of enantiomerically pure drug candidates. Its high optical purity (≥99:1 er) is essential for ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API), as mandated by regulatory bodies . Using a racemic or lower-purity alternative would introduce an unpredictable variable in the synthesis, potentially leading to a mixture of stereoisomers with reduced efficacy or increased toxicity [1].

Fragrance & Flavor Compound Development

In fragrance R&D, this specific enantiomer can be used to create unique scent profiles or to match the exact stereochemistry found in naturally derived aroma chemicals. The compound's use in soaps, detergents, and perfumes is well-documented [2]. The ability to source the compound with a defined optical purity ensures batch-to-batch consistency in the final fragrance or flavor formulation, a key requirement for commercial products .

Chiral Method Calibration & Validation

The precisely known and quantified chemical purity (≥99.0%) and enantiomeric purity (≥99:1 er) make this compound an excellent standard for developing and validating chiral separation methods (e.g., chiral GC, HPLC, SFC) . It can be used as a reference material to determine the enantiomeric excess of unknown samples or to optimize chromatographic conditions for separating chiral diols, providing a reliable and traceable benchmark for analytical laboratories.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
High enantiomeric purity
Stereochemical outcome verification
Fragrance compound R&D
Defined (3S,6S) stereochemistry
Batch-to-batch profile consistency
Chiral method calibration
Certified purity levels
Enantiomeric excess determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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